
2-tert-butyl-1-oxo-5,6,8,9-tetrahydro-1H,4H,7H-6a,9a-diaza-3a-azoniaphenalen-3-olate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-tert-butyl-1-oxo-5,6,8,9-tetrahydro-1H,4H,7H-6a,9a-diaza-3a-azoniaphenalen-3-olate is a complex organic compound known for its unique structure and diverse applications in various fields of science and industry. This compound features a tricyclic framework with multiple nitrogen atoms, making it an interesting subject for chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-tert-butyl-1-oxo-5,6,8,9-tetrahydro-1H,4H,7H-6a,9a-diaza-3a-azoniaphenalen-3-olate typically involves multiple steps, starting from commercially available precursors. One common method involves the Vilsmeier formylation of a suitable indole derivative, followed by a series of reactions including reduction, protection, and cyclization . The reaction conditions often require precise control of temperature, pH, and the use of specific reagents such as sodium tetrahydridoborate and tert-butyl(dimethyl)silyl chloride .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-tert-butyl-1-oxo-5,6,8,9-tetrahydro-1H,4H,7H-6a,9a-diaza-3a-azoniaphenalen-3-olate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using sodium tetrahydridoborate or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible, especially at the nitrogen atoms in the tricyclic structure.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium tetrahydridoborate, lithium aluminum hydride.
Solvents: Methanol, ethanol, dichloromethane.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxygenated derivatives, while reduction can produce different hydroxy or amine derivatives .
Scientific Research Applications
2-tert-butyl-1-oxo-5,6,8,9-tetrahydro-1H,4H,7H-6a,9a-diaza-3a-azoniaphenalen-3-olate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a catalyst in certain reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Industry: Employed in the production of advanced materials and as a component in various industrial processes.
Mechanism of Action
The mechanism of action of 2-tert-butyl-1-oxo-5,6,8,9-tetrahydro-1H,4H,7H-6a,9a-diaza-3a-azoniaphenalen-3-olate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- 1-Tert-butyl-3-methyl-4-oxopiperidine-1,3-dicarboxylate
- Hexadecyl 3,5-di-tert-butyl-4-hydroxybenzoate
Uniqueness
Compared to similar compounds, 2-tert-butyl-1-oxo-5,6,8,9-tetrahydro-1H,4H,7H-6a,9a-diaza-3a-azoniaphenalen-3-olate stands out due to its tricyclic structure and the presence of multiple nitrogen atoms
Properties
Molecular Formula |
C14H21N3O2 |
|---|---|
Molecular Weight |
263.34g/mol |
IUPAC Name |
3-tert-butyl-4-oxo-5,9-diaza-1-azoniatricyclo[7.3.1.05,13]trideca-1(13),2-dien-2-olate |
InChI |
InChI=1S/C14H21N3O2/c1-14(2,3)10-11(18)16-8-4-6-15-7-5-9-17(12(10)19)13(15)16/h4-9H2,1-3H3 |
InChI Key |
FRXRNYOBDXKZTR-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1=C([N+]2=C3N(CCCN3C1=O)CCC2)[O-] |
Canonical SMILES |
CC(C)(C)C1=C([N+]2=C3N(CCCN3C1=O)CCC2)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-benzyl-7-methyl-4-oxo-1-phenyl-4H-pyrimido[1,2-b]pyridazin-1-ium-2-olate](/img/structure/B373205.png)
![3-[1-(4-aminoanilino)ethylidene]dihydro-2(3H)-furanone](/img/structure/B373208.png)
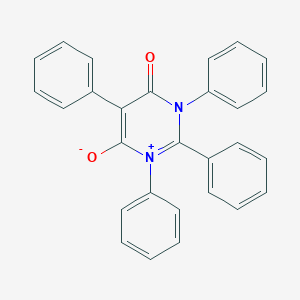
![1,9-Dibenzyl-8,12-diphenyl-9,12-diazatricyclo[6.2.2.0~2,7~]dodeca-2,4,6-triene-10,11-dione](/img/structure/B373215.png)
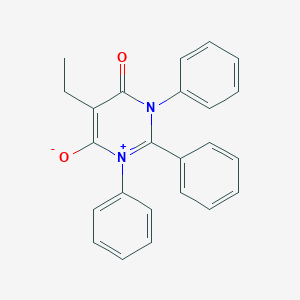
![2-fluoro-2-phenyl-6,7-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-1,3(2H)-dione](/img/structure/B373219.png)
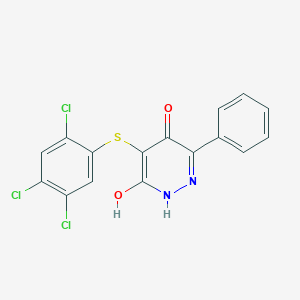
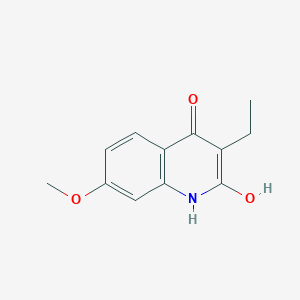
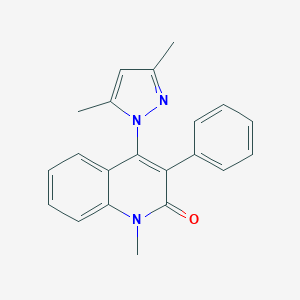
![4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl 2,4-dichlorobenzoate](/img/structure/B373235.png)
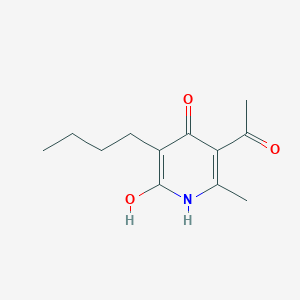
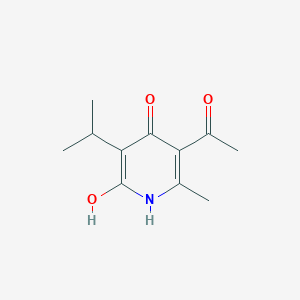
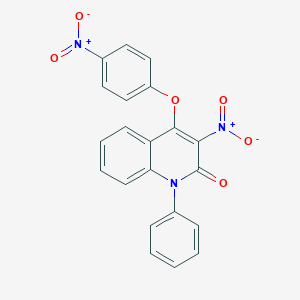
![N-[2-(2,2-dimethoxyacetyl)phenyl]acetamide](/img/structure/B373246.png)
